Potassium tetrathionate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Microbiology:

- Growth medium: Potassium tetrathionate is a key component of Tetrathionate Broth (TTB), a selective enrichment broth used to isolate and identify specific types of Salmonella bacteria. These bacteria utilize tetrathionate as an energy source during their growth, allowing for their differentiation from other organisms. Source: [National Institutes of Health: )]

- Metabolic studies: Researchers use potassium tetrathionate to study the metabolic pathways of certain bacteria like Acidithiobacillus caldus. This bacterium can utilize tetrathionate as an energy source, and research explores the mechanisms involved in this process. Source: [Potassium tetrathionate 13932-13-3: ]

Environmental Science:

- Heavy metal adsorption: Studies investigate the potential of potassium tetrathionate to remove heavy metals like lead from contaminated water. Research explores its effectiveness in comparison to other sulfur-based compounds, considering factors like adsorption capacity and environmental impact. Source: [Adsorption competition of lead and sulfur on nickel in acidic aqueous media: ]

Other Applications:

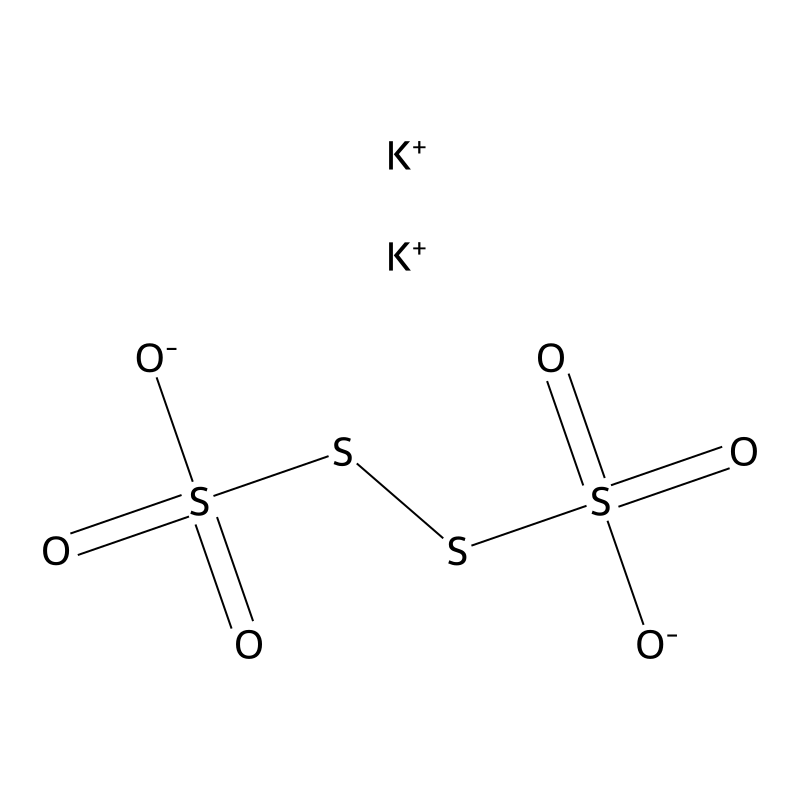

Potassium tetrathionate is an inorganic compound with the chemical formula and a molecular weight of approximately 302.45 g/mol. It consists of two potassium ions and one tetrathionate ion, which is a sulfur-containing anion. The tetrathionate ion can be represented as , indicating a structure that includes four sulfur atoms and six oxygen atoms. This compound typically appears as a white to beige powder and is known for its strong reducing properties, making it useful in various chemical applications .

This reaction illustrates the conversion of tetrathionate to thiosulfate ions, highlighting its role in sulfur chemistry. Additionally, potassium tetrathionate can be synthesized through the reaction of sulfur dichloride with sulfurous acid, followed by neutralization with potassium hydroxide:

This synthesis method emphasizes the compound's formation from simpler sulfur compounds .

The synthesis of potassium tetrathionate can be achieved through several methods:

- Reaction of Sulfur Dichloride with Sulfurous Acid: This method involves reacting sulfur dichloride with sulfurous acid, followed by neutralization with potassium hydroxide.

- Direct Combination of Elements: Another method involves the direct combination of elemental sulfur and potassium hydroxide under controlled conditions to yield potassium tetrathionate.

- Electrochemical Methods: Recent studies have explored electrochemical synthesis routes that utilize electrolysis of sulfate solutions to produce tetrathionate salts .

Potassium tetrathionate has several applications across different fields:

- Analytical Chemistry: It is used as a reagent in titrations and redox reactions.

- Microbiology: The compound serves as a selective agent for isolating certain bacteria in culture media.

- Disinfectant: Due to its strong reducing properties, it has potential applications as a disinfectant in various industrial processes .

- Chemical Synthesis: It is utilized in organic synthesis as a source of sulfur in various reactions.

Interaction studies involving potassium tetrathionate primarily focus on its reactivity with other chemical species. Its ability to act as a reducing agent allows it to interact with oxidizing agents effectively. For example, studies have shown that it can reduce metal ions such as silver and copper, leading to the precipitation of metallic forms from their respective solutions. Additionally, research into its interactions with biological systems suggests potential roles in microbial metabolism and biogeochemical cycling .

Potassium tetrathionate shares similarities with several other sulfur-containing compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Potassium thiosulfate | Used extensively in photography and analytical chemistry. | |

| Sodium tetrathionate | Similar structure but different cation; used in biochemical assays. | |

| Sodium thiosulfate | Commonly used as a reducing agent and in medical applications. |

Uniqueness of Potassium Tetrathionate

Potassium tetrathionate is unique due to its specific tetrathionate ion structure, which allows it to participate in distinct redox reactions not typically observed with thiosulfate or other related compounds. Its application as a selective agent in microbiology further distinguishes it from similar compounds, making it valuable for specific biotechnological applications .

Potassium tetrathionate synthesis involves various redox-mediated pathways that primarily utilize thiosulfate as a precursor. These synthetic routes harness the electron-transfer capabilities of sulfur compounds to form the characteristic S-S-S-S backbone structure of the tetrathionate ion. Understanding these pathways is essential for optimizing production methods and ensuring high-purity product formation.

Redox-Driven Synthesis Methodologies from Thiosulfate Precursors

The most common and well-established method for synthesizing potassium tetrathionate involves the oxidation of potassium thiosulfate using iodine in aqueous solution. This classic redox reaction proceeds according to the following equation:

In this reaction, iodine serves as an oxidizing agent that converts two thiosulfate ions into one tetrathionate ion through the formation of a disulfide bond between the terminal sulfur atoms of the thiosulfate ions. The reaction mechanism involves the nucleophilic attack of the terminal sulfur atom in thiosulfate on iodine, followed by coupling with another thiosulfate molecule. This reaction represents a critical example of redox chemistry in inorganic sulfur compounds, where sulfur undergoes changes in oxidation state without affecting the sulfonate groups.

For laboratory-scale preparation, this reaction is typically conducted by dissolving potassium thiosulfate in water and carefully adding iodine solution with constant stirring. The reaction mixture is maintained at controlled temperatures, usually between 20-30°C, to prevent side reactions and ensure high yield.

An alternative synthetic approach involves the reaction of sulfur monochloride (S₂Cl₂) with sulfurous acid (H₂SO₃), followed by neutralization with potassium hydroxide:

2H₂SO₃ + S₂Cl₂ → H₂S₄O₆ + 2HCl

H₂S₄O₆ + 2KOH → K₂S₄O₆ + 2H₂O

This two-step process offers an alternative route when iodine is not available or when different precursors are preferred for economic or practical reasons. The sulfur monochloride route may be advantageous in certain industrial settings where these precursors are more readily available.

Table 1: Comparison of Synthetic Routes to Potassium Tetrathionate

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Iodine oxidation | K₂S₂O₃, I₂ | Aqueous, 20-30°C | High | Clean reaction, high purity | Cost of iodine |

| Sulfur monochloride route | H₂SO₃, S₂Cl₂, KOH | Two-step, aqueous | Moderate | Alternative precursors | More complex procedure |

| Industrial process | K₂S₂O₃, I₂ | Controlled temp, ethanol-water | High | Crystallization in situ | Requires precise control |

The industrial production of potassium tetrathionate typically employs an ethanol-water mixture as the reaction medium. In this approach, potassium tetrathionate precipitates as colorless shiny platelets due to its lower solubility in the alcohol-water mixture compared to pure water. This in-situ crystallization simplifies the purification process and allows for direct filtration of the product.

Catalytic Mechanisms in Tetrathionate Chain Elongation Reactions

The enzymatic formation of tetrathionate in biological systems offers significant insights into potential catalytic approaches for synthetic applications. Thiosulfate dehydrogenase (TsdA), a bacterial enzyme, catalyzes the reversible oxidation of thiosulfate to tetrathionate according to the following reaction:

2S₂O₃²⁻ + 2 ferricytochrome c ⇌ S₄O₆²⁻ + 2 ferrocytochrome c

This enzymatic reaction has been extensively studied in sulfur-oxidizing bacteria such as Allochromatium vinosum and Campylobacter jejuni. The mechanism involves a cysteine residue at the active site of the enzyme, which forms a cysteinyl thiosulfate intermediate (Cα-CH₂-S-SSO₃⁻). This intermediate then reacts with another thiosulfate molecule to form tetrathionate and regenerate the cysteine residue.

The TsdA enzyme contains two heme groups that facilitate electron transfer during the reaction. The active site includes a cysteine-ligated heme with an unusual His/Cys axial coordination. Studies have shown that the redox potential of the active site heme increases by approximately 200 mV when the cysteine forms a sulfonate adduct, which explains how the enzyme can catalyze thiosulfate oxidation despite the high redox potential of the tetrathionate/thiosulfate couple (+198 ± 4 mV versus SHE).

Understanding this catalytic mechanism has significant implications for developing synthetic catalysts that mimic the enzyme's activity. Potential synthetic catalysts could include transition metal complexes with thiolate ligands that can form similar intermediates. These biomimetic approaches represent an emerging area for green chemistry applications in potassium tetrathionate synthesis.

Table 2: Enzymatic vs. Chemical Oxidation of Thiosulfate to Tetrathionate

| Parameter | Enzymatic (TsdA) | Chemical (Iodine) |

|---|---|---|

| Reaction conditions | Physiological pH, ambient temperature | Acidic-neutral pH, controlled temperature |

| Electron acceptor | Ferricytochrome c | Iodine |

| Mechanism | Cysteinyl thiosulfate intermediate | Direct oxidation |

| Redox potential | +198 mV vs. SHE | — |

| Reversibility | Readily reversible | Less reversible |

| Catalytic efficiency | High turnover | Stoichiometric |

The reversibility of the tetrathionate/thiosulfate interconversion catalyzed by TsdA provides a model for developing reversible synthetic processes. Protein film electrochemistry studies have demonstrated that the redox potential for this couple is remarkably consistent across different enzyme sources and pH values between 5-7, confirming the intrinsic thermodynamic properties of this redox pair.

Solid-State vs Solution-Phase Synthesis Optimization Strategies

The synthesis of potassium tetrathionate can be optimized through both solid-state and solution-phase approaches, each offering distinct advantages depending on the desired product characteristics and scale of production.

Solution-phase synthesis represents the traditional approach, where potassium thiosulfate is dissolved in water and reacted with iodine. This method allows for precise control of reaction parameters such as temperature, concentration, and mixing efficiency. In industrial settings, the process typically involves dissolving potassium thiosulfate in water, followed by the gradual addition of iodine while maintaining the solution at a controlled temperature. The resulting product is then purified through crystallization and filtration.

To enhance precipitation and improve product purity, modified solution-phase methods employ mixed solvent systems. The reaction conducted in an ethanol-water mixture facilitates the precipitation of potassium tetrathionate as "colorless shiny platelets" due to its lower solubility in the alcohol-water medium. This approach offers advantages in terms of product isolation and purity.

Solid-state approaches, though less common for potassium tetrathionate synthesis, could potentially offer advantages in terms of reaction efficiency and waste reduction. Mechanochemical methods, where reagents are ground together with minimal or no solvent, represent an environmentally friendly alternative that minimizes waste generation. However, the hygroscopic nature of potassium thiosulfate and the need for precise control of oxidation conditions pose challenges for solid-state methods.

Table 3: Optimization Parameters for Potassium Tetrathionate Synthesis

| Parameter | Solution-Phase | Solid-State |

|---|---|---|

| Solvent system | Water; ethanol-water | Minimal or none |

| Temperature control | Precise (20-30°C) | More challenging |

| Reaction time | Minutes to hours | Potentially faster |

| Purification | Crystallization, filtration | Direct isolation possible |

| Scale-up potential | Well-established | Less developed |

| Waste generation | Higher solvent usage | Minimal solvent waste |

| Product morphology | Dependent on crystallization | Potentially more uniform |

For large-scale production, solution-phase methods remain dominant due to their reliability and established protocols. Optimization strategies focus on controlling the reaction kinetics to prevent side reactions and ensure high yields. Parameters such as reactant concentration, addition rate, temperature, and pH significantly influence product quality and yield.

Storage conditions also play a crucial role in maintaining product quality. Potassium tetrathionate should be stored at 2-8°C to ensure stability, as tetrathionate ions can undergo decomposition under certain conditions, potentially releasing sulfur dioxide and other sulfur species.

Bidirectional Redox Catalysis in Tetrathionate/Thiosulfate Systems

The electrochemical behavior of potassium tetrathionate is fundamentally characterized by its participation in a reversible two-electron redox process with thiosulfate, represented by the equation: S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻ [4] [13]. This bidirectional redox system enables both oxidative and reductive transformations, making potassium tetrathionate a versatile compound in electrochemical applications and biological energy metabolism [4] [13].

The tetrathionate/thiosulfate couple exhibits a standard reduction potential of +198 ± 4 millivolts versus the standard hydrogen electrode, as determined through comprehensive protein film electrochemistry studies [4] [13] [14]. This potential value represents a significant advancement in understanding tetrathionate electrochemistry, as previous estimates based on thermodynamic calculations varied across a 250-millivolt window, ranging from +24 to +300 millivolts versus standard hydrogen electrode [4] [13].

Table 1: Tetrathionate/Thiosulfate Reduction Potential Measurements

| Enzyme Source | pH | Reduction Potential (mV vs SHE) | Method | Reference |

|---|---|---|---|---|

| Campylobacter jejuni TsdA | 5 | +198 ± 4 | Protein Film Electrochemistry | Kurth et al. 2015 |

| Allochromatium vinosum TsdA | 5 | +198 ± 4 | Protein Film Electrochemistry | Kurth et al. 2015 |

| Marichromatium purpuratum TsdBA | 5 | +198 ± 4 | Protein Film Electrochemistry | Kurth et al. 2015 |

| Averaged across all enzymes | 5-7 | +198 ± 4 | Zero-current potential measurement | Kurth et al. 2015 |

The bidirectional nature of tetrathionate redox catalysis is exemplified by the catalytic behavior of thiosulfate dehydrogenase enzymes, which demonstrate varying degrees of bias toward either oxidative or reductive processes [4] [6]. Campylobacter jejuni thiosulfate dehydrogenase exhibits a strong bias toward tetrathionate reduction, producing significantly larger reductive catalytic currents compared to oxidative counterparts [4]. Conversely, Allochromatium vinosum thiosulfate dehydrogenase displays pronounced bias toward thiosulfate oxidation, with minimal detectable tetrathionate reduction activity [4] [6].

The electrochemical interconversion proceeds through a complex mechanism involving substrate-induced conformational changes in the enzyme active site [22] [26]. During thiosulfate oxidation, the cysteine ligand of the active site heme undergoes covalent modification to form a cysteinyl thiosulfonate intermediate, which shifts the heme midpoint potential from approximately -134 millivolts to +75 millivolts [22] [26]. This dramatic potential shift enables the enzyme to accommodate the two electrons liberated during the oxidative conjugation process [22] [26].

Table 4: Electrochemical Reaction Stoichiometry for Tetrathionate Systems

| Reaction | Chemical Equation | Electrons Transferred | Standard Potential (mV vs SHE) | Enzyme Catalyzed | Reference |

|---|---|---|---|---|---|

| Tetrathionate reduction | S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻ | 2 | +198 | Yes (TsdA) | Kurth et al. 2015 |

| Thiosulfate oxidation | 2S₂O₃²⁻ ↔ S₄O₆²⁻ + 2e⁻ | 2 | +198 | Yes (TsdA) | Kurth et al. 2015 |

| Tetrathionate hydrolysis | S₄O₆²⁻ + 2H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 4H⁺ | N/A (hydrolytic) | N/A | Yes (TTH) | Quatrini et al. 2020 |

Protein Film Electrochemistry of Tetrathionate-Interconverting Enzymes

Protein film electrochemistry has emerged as the definitive method for characterizing the electrochemical properties of tetrathionate-interconverting enzymes, providing direct measurement capabilities that overcome the irreversible nature of tetrathionate/thiosulfate interconversion at inert electrodes [4] [13] [14]. This technique involves adsorbing purified thiosulfate dehydrogenase enzymes onto graphite electrodes to create electrocatalytically active films that facilitate direct electron exchange between the enzyme and electrode [4] [13].

The electrochemical characterization reveals that thiosulfate dehydrogenase enzymes contain two distinct heme cofactors with markedly different redox properties and functions [6] [7] [16]. The active site heme (Heme 1) exhibits histidine/cysteine axial ligation and functions as the primary catalytic center, while the second heme (Heme 2) serves as an electron transfer relay with varying axial ligand coordination depending on the specific enzyme source [6] [7].

Table 2: Heme Cofactor Redox Properties in Thiosulfate Dehydrogenase Enzymes

| Enzyme | Axial Ligation | Midpoint Potential Em (mV vs SHE) | Function | Reference |

|---|---|---|---|---|

| C. jejuni TsdA Heme 1 | His/Cys⁻ | -185 | Active site catalysis | Jenner et al. 2019 |

| C. jejuni TsdA Heme 2 | His/Met | +172 | Electron transfer | Jenner et al. 2019 |

| A. vinosum TsdA Heme 1 | His/Cys⁻ | -185 | Active site catalysis | Jenner et al. 2019 |

| A. vinosum TsdA Heme 2 (His/Lys) | His/Lys | -129 | Electron transfer (reduced) | Jenner et al. 2019 |

| A. vinosum TsdA Heme 2 (His/Met) | His/Met | +266 | Electron transfer (oxidized) | Jenner et al. 2019 |

The protein film electrochemistry studies demonstrate that the electrochemical behavior of these enzymes is characterized by distinct redox transitions occurring at different potential ranges [16]. The lower potential redox events, accounting for approximately 35% of the total absorbance change, occur rapidly and reversibly between -648 and -98 millivolts [16]. The higher potential redox events, representing approximately 65% of the total change, occur between -98 and +302 millivolts but exhibit hysteretic behavior with rapid reduction and much slower reoxidation [16].

Zero-current potential measurements provide critical insights into the catalytic bias of different tetrathionate-interconverting enzymes [4] [13]. These measurements involve determining the electrode potential at which no net current flows through the electrochemical cell, representing the equilibrium condition between oxidative and reductive processes [4]. The zero-current potentials measured across different enzyme sources and experimental conditions consistently yield tetrathionate/thiosulfate reduction potential values of +198 ± 4 millivolts versus standard hydrogen electrode [4] [13].

The electrochemical studies reveal complex inhibition patterns in tetrathionate-interconverting enzymes, where thiosulfate inhibits tetrathionate reduction and tetrathionate inhibits thiosulfate oxidation [4]. These competitive inhibition effects provide valuable information about the catalytic mechanism and substrate binding properties of the enzymes [4]. The inhibition patterns suggest that both substrates compete for the same active site, supporting a mechanism where substrate binding induces conformational changes that modulate the enzyme's catalytic bias [4] [22].

pH-Dependent Electron Shuttling Mechanisms

The electrochemical behavior of potassium tetrathionate exhibits pronounced pH dependence, with significant implications for electron shuttling mechanisms in biological and chemical systems [18] [24] [29]. The pH-dependent effects manifest in multiple aspects of tetrathionate electrochemistry, including substrate affinity, reaction kinetics, and enzyme stability [18] [29].

Table 3: pH-Dependent Kinetic Parameters for Tetrathionate Oxidation

| pH | Apparent Km (mM) | Vmax (relative) | Substrate Inhibition | Organism | Reference |

|---|---|---|---|---|---|

| 1.5 | 8.33 | High | Yes (>7.7 mM) | T. ferrooxidans | Eccleston & Kelly 1978 |

| 2.0 | 5.00 | High | Yes (>10 mM) | T. ferrooxidans | Eccleston & Kelly 1978 |

| 2.5 | 0.13 | Optimal | Minimal | T. ferrooxidans | Eccleston & Kelly 1978 |

| 3.0 | 2.00 | Medium | None | T. ferrooxidans | Eccleston & Kelly 1978 |

| 4.0 | 3.50 | Low | Yes (>10 mM) | T. ferrooxidans | Eccleston & Kelly 1978 |

The apparent Michaelis constant for tetrathionate oxidation demonstrates strong pH dependence, ranging from 0.13 millimolar at pH 2.5 to 8.33 millimolar at pH 1.5 [18] [29]. This variation indicates that substrate affinity is highest at intermediate pH values, with decreased affinity observed at both extremely acidic and near-neutral conditions [18] [29]. Conversely, the maximum oxidation rates follow an inverse relationship, with highest activity occurring at low pH values despite reduced substrate affinity [18] [29].

The pH-dependent electron shuttling mechanisms are particularly evident in the context of tetrathionate hydrolysis reactions catalyzed by tetrathionate hydrolase enzymes [5] [8] [20]. These enzymes exhibit optimal activity under acidic conditions, with the catalytic mechanism dependent on the protonation state of key active site residues [5] [20]. Aspartic acid residue 325 in Acidithiobacillus ferrooxidans tetrathionate hydrolase functions as the critical acid catalyst, with its protonation state directly influencing the rate of tetrathionate hydrolysis [5] [20].

The electron shuttling capacity of tetrathionate systems is enhanced under acidic conditions through multiple mechanisms [24]. At low pH, the stability of tetrathionate relative to other sulfur oxyanions increases, reducing the likelihood of spontaneous disproportionation reactions that would compete with enzymatic electron transfer processes [24]. Additionally, the protonation of enzyme active sites and cofactors modulates their redox potentials, optimizing the thermodynamic driving force for electron transfer reactions [24].

The pH dependence of tetrathionate electrochemistry extends to the stability and reactivity of intermediate species formed during electron transfer processes [12] [24]. Under alkaline conditions, tetrathionate undergoes complex decomposition reactions involving multiple intermediates, including pentathionate, sulfoxylic acid, and various hydroxylated sulfur species [12]. These decomposition pathways compete with desired electron transfer reactions, reducing the efficiency of tetrathionate-based electrochemical systems [12].

Kinetic studies demonstrate that the pH-dependent electron shuttling mechanisms involve intricate relationships between substrate concentration, enzyme conformation, and cofactor accessibility [18] [29]. At optimal pH conditions (typically pH 2.5 for acidophilic organisms), the combination of high substrate affinity and moderate reaction rates provides the most efficient electron shuttling capacity [18] [29]. Deviations from optimal pH result in either reduced substrate binding efficiency or decreased catalytic turnover, both of which compromise the overall electron transfer performance [18] [29].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant